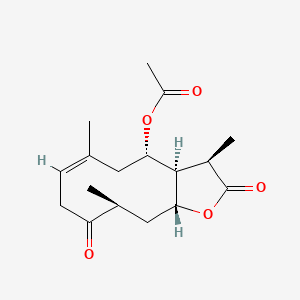
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-: is a chemical compound with the molecular formula C15H30OSi It is a derivative of silane, where the silicon atom is bonded to three isopropyl groups and one 1-cyclohexen-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- typically involves the reaction of 1-cyclohexen-1-ol with tris(1-methylethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1-cyclohexen-1-ol+tris(1-methylethyl)silanecatalystSilane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening for catalysts and reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can undergo substitution reactions where the 1-cyclohexen-1-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of siloxanes and silanols, which are important in materials science and catalysis.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is explored for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug design and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. The 1-cyclohexen-1-yloxy group can participate in various chemical reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity. The silicon atom can form stable bonds with other elements, contributing to the compound’s stability and versatility.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: Similar in structure but with trimethylsilyl groups instead of isopropyl groups.
(1-Cyclohexen-1-ylethynyl)trimethylsilane: Contains an ethynyl group instead of the 1-cyclohexen-1-yloxy group.
Tris(trimethylsilyl)silane: Lacks the 1-cyclohexen-1-yloxy group, having only trimethylsilyl groups.
Uniqueness
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is unique due to the presence of the 1-cyclohexen-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
80522-46-9 |
|---|---|
Fórmula molecular |
C15H30OSi |
Peso molecular |
254.48 g/mol |
Nombre IUPAC |
cyclohexen-1-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H30OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h10,12-14H,7-9,11H2,1-6H3 |
Clave InChI |
HVKQSZIDEAGKOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



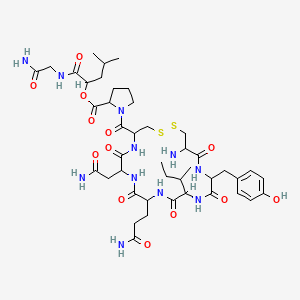

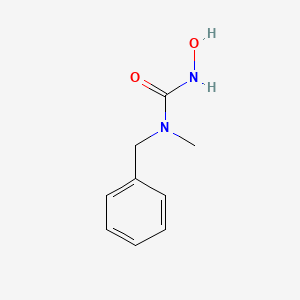

![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
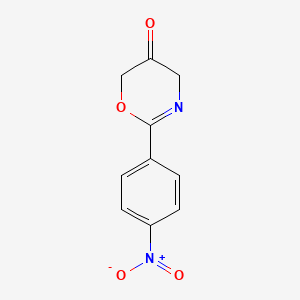
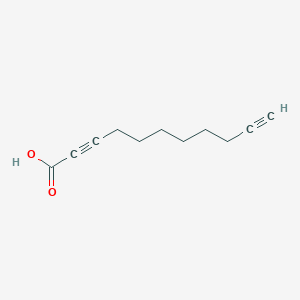
![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

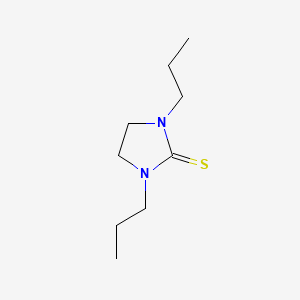
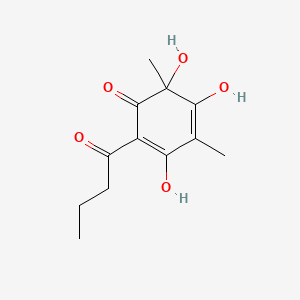
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
